molecular formula C10H20ClNO2 B1380474 5-Butylpiperidine-2-carboxylic acid hydrochloride CAS No. 1803562-86-8

5-Butylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B1380474
CAS No.: 1803562-86-8
M. Wt: 221.72 g/mol
InChI Key: NRPXOLWFCMSUTM-UHFFFAOYSA-N
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Description

5-Butylpiperidine-2-carboxylic acid hydrochloride is a chemical building block of significant interest in medicinal chemistry and pharmacology research. This piperidine-2-carboxylic acid scaffold is a privileged structure in drug discovery, serving as a core template for developing biologically active molecules. The butyl side chain and the carboxylic acid moiety provide key sites for structural modification and interaction with biological targets. Compounds based on the piperidine-2-carboxylic acid structure have demonstrated a range of pharmacological activities. Notably, the closely related local anesthetic Bupivacaine is a butyl piperidine carboxylic acid derivative that functions by blocking sodium channels . This establishes the potential of this chemical class in neuroscientific and pharmacological studies, particularly in investigating ion channel function and neuronal signaling. Furthermore, piperidinecarboxylic acid derivatives are actively explored as inhibitors for various enzymes, such as 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) in antibacterial research and carbonic anhydrase isoforms in anticancer studies . The versatility of this scaffold also extends to its use in developing anticonvulsant agents . Researchers can utilize this compound as a key synthetic intermediate for constructing more complex molecules, studying structure-activity relationships (SAR), and exploring new mechanisms of action in early-stage drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-butylpiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-3-4-8-5-6-9(10(12)13)11-7-8;/h8-9,11H,2-7H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPXOLWFCMSUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butylpiperidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the piperidine derivative with carbon dioxide under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Butylpiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The piperidine ring can undergo substitution reactions, such as nucleophilic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of various functional groups, depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

5-Butylpiperidine-2-carboxylic acid hydrochloride has been investigated for its potential applications in several areas:

Medicinal Chemistry

The compound has shown promise as a precursor in the synthesis of pharmacologically active compounds. Its structure allows for modifications that can lead to new therapeutic agents, particularly in the field of anticonvulsants .

Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor or modulator of specific enzymes, which is crucial for understanding its pharmacological properties. Studies have demonstrated its interactions with various biological targets, suggesting potential therapeutic applications .

Drug Development

Due to its unique structural features, this compound may serve as a scaffold for developing new drugs aimed at treating neurological disorders such as epilepsy . Its ability to influence cellular pathways through molecular interactions makes it valuable for drug design efforts.

Case Study 1: Anticonvulsant Activity

A study explored the anticonvulsant properties of derivatives of this compound. The findings indicated that certain modifications could enhance efficacy against seizure disorders, paving the way for new treatments .

Case Study 2: Enzyme Interaction Analysis

Another investigation focused on the compound's role in inhibiting specific enzymes involved in metabolic pathways. This study provided insights into how structural variations affect enzyme binding and activity, highlighting the compound's relevance in biochemical research .

Mechanism of Action

The mechanism of action of 5-Butylpiperidine-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to four analogs (Table 1), focusing on substituents, functional groups, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Unique Properties
5-Butylpiperidine-2-carboxylic acid hydrochloride C₁₀H₂₀ClNO₂ 229.72 Butyl (C₅), carboxylic acid (C₂) Hydrochloride salt, carboxylic acid High lipophilicity (due to butyl); enhanced solubility via salt form
(2R,5R)-5-Hydroxy-piperidine-2-carboxylic acid hydrochloride C₆H₁₂ClNO₃ 181.62 Hydroxyl (C₅), carboxylic acid (C₂) Hydrochloride salt, hydroxyl, carboxylic acid Polar due to hydroxyl; lower logP than butyl analog; potential hydrogen-bond donor
1-(5-Methoxypyridin-2-YL)piperidine-4-carboxylic acid C₁₂H₁₆N₂O₃ 236.27 Methoxypyridyl (C₄), carboxylic acid (C₄) Methoxy, pyridyl, carboxylic acid Aromatic ring enables π-π interactions; methoxy group modulates electronic properties
Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride C₈H₁₆ClNO₃ 209.67 Hydroxymethyl (C₅), methyl ester (C₂) Ester, hydroxymethyl, hydrochloride salt Ester acts as prodrug; smaller pyrrolidine ring alters conformational flexibility

Key Differences and Implications

In contrast, the methoxypyridyl group in ’s compound introduces aromaticity and electron-donating effects, which may enhance binding to enzymes or receptors requiring planar interactions . The pyrrolidine ring in ’s analog (5-membered vs. piperidine’s 6-membered) reduces ring strain and alters spatial orientation, affecting target binding .

Functional Group Reactivity :

  • The carboxylic acid in the target compound and ’s analog allows for ionic interactions or salt bridge formation in biological systems. ’s methyl ester serves as a prodrug, requiring hydrolysis in vivo to release the active acid .
  • The hydrochloride salt in both the target compound and ’s analog improves solubility, critical for bioavailability in drug formulations .

Biological and Synthetic Applications :

  • The target compound’s butyl chain may facilitate blood-brain barrier penetration, making it relevant for central nervous system drug development.
  • ’s methoxypyridyl group is advantageous in kinase inhibitors or GPCR-targeted therapies due to its aromaticity .
  • ’s hydroxymethyl group offers a site for further functionalization, enabling tailored pharmacokinetic profiles .

Research Findings and Limitations

  • Enzymatic Interactions: Piperidine derivatives are known to interact with proteases and neurotransmitter receptors. The butyl chain’s hydrophobicity may enhance binding to hydrophobic pockets in targets like SARS-CoV-2 3CLpro (as seen in ’s protease inhibitors) .
  • Salt Forms : Hydrochloride salts (e.g., berberine hydrochloride in ) are common in pharmaceuticals to improve stability and dissolution .


Limitations : The absence of explicit activity data for the target compound necessitates caution in extrapolating findings from analogs. Further studies on synthesis, stability, and target binding are required.

Biological Activity

5-Butylpiperidine-2-carboxylic acid hydrochloride is a derivative of piperidine, a six-membered ring compound containing one nitrogen atom. This compound has garnered interest for its potential biological activities, particularly in enzyme inhibition and interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of this compound is C10H19ClN2O2C_{10}H_{19}ClN_2O_2. Its structure includes a butyl group, which enhances its steric and electronic properties, making it valuable in various scientific applications. The hydrochloride form improves solubility and stability, facilitating its use in biological systems .

Research indicates that this compound may act as an inhibitor or modulator of specific enzymes. Its unique structural features allow it to interact with various biological targets, potentially influencing cellular processes through specific molecular interactions .

Enzyme Inhibition

The compound has been studied for its effects on enzymes critical to the survival of pathogens like Trypanosoma brucei, which causes African sleeping sickness. Inhibiting enzymes such as N-myristoyltransferase (NMT) has been shown to disrupt the metabolism of these pathogens .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Target Effect Observed Reference
Study 1N-myristoyltransferase (NMT)Inhibition leads to reduced viability of T. brucei
Study 2Enzyme interactionsModulation of metabolic pathways in cells
Study 3Protein interactionsPotential therapeutic applications identified

Case Studies

Several case studies have explored the biological activity of related compounds, providing insight into the potential applications of this compound:

  • Inhibition of Trypanosomiasis : A study focused on compounds that inhibit NMT in Trypanosoma brucei demonstrated that structural modifications could enhance potency and selectivity against the parasite . This suggests that similar modifications in 5-butylpiperidine derivatives could yield promising therapeutic agents.
  • Antimicrobial Activity : Research on piperidine derivatives has shown varying degrees of antimicrobial activity, indicating that compounds with similar structures can interact with bacterial enzymes, potentially leading to new antibiotics .
  • Cellular Metabolism Modulation : Investigations into the effects of piperidine derivatives on cellular metabolism have revealed their ability to influence pathways related to inflammation and oxidative stress, highlighting their potential in treating inflammatory diseases .

Q & A

Basic: What are the standard synthetic protocols for 5-butylpiperidine-2-carboxylic acid hydrochloride, and how can reproducibility be ensured?

Methodological Answer:
The synthesis typically involves cyclization, functional group modifications, and salt formation (e.g., hydrochlorination). For example, analogous piperidine derivatives are synthesized via multi-step processes such as cyclization of precursor amines, followed by oxidation and acid-catalyzed salt formation . To ensure reproducibility:

  • Detailed Experimental Documentation : Include reaction conditions (temperature, solvent, stoichiometry), purification steps (e.g., recrystallization or column chromatography), and characterization data (NMR, HPLC) in the main manuscript or supplementary materials .
  • Batch Consistency : Monitor impurities using HPLC and validate purity (>95%) via mass spectrometry (MS). For sensitive assays, request additional quality control (e.g., peptide content analysis) to minimize batch variability .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the piperidine ring structure, butyl chain integration, and carboxylic acid proton environment. Compare chemical shifts with literature values for analogous compounds .
  • Purity Assessment : Employ reverse-phase HPLC with UV detection (e.g., 210–254 nm) and calculate purity via peak area normalization. For trace impurities, use high-resolution MS or LC-MS .
  • Salt Content Quantification : Conduct elemental analysis (e.g., chloride ion titration) or ion chromatography to confirm hydrochloride stoichiometry .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for this compound?

Methodological Answer:

  • Dynamic Effects : For NMR discrepancies (e.g., unexpected splitting), evaluate solvent effects, temperature-dependent conformational changes, or tautomerism. Use variable-temperature NMR or deuterated solvents to stabilize signals .
  • Impurity Interference : Re-purify the compound via preparative HPLC or recrystallization, then re-acquire spectra. Cross-validate with alternative techniques (e.g., IR for functional groups like carboxylic acid O-H stretches) .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify structural anomalies .

Advanced: What strategies optimize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability Studies : Conduct accelerated degradation experiments in buffered solutions (pH 1–12) at 40°C. Monitor degradation products via HPLC and identify hydrolysis pathways (e.g., piperidine ring cleavage or decarboxylation) .
  • Thermal Analysis : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store the compound at -20°C in desiccated conditions to prolong shelf life .
  • Lyophilization : For long-term storage, lyophilize aqueous solutions to prevent hydrolysis and maintain crystallinity .

Advanced: How should researchers design experiments to evaluate the compound’s biological activity while minimizing assay variability?

Methodological Answer:

  • Dose-Response Optimization : Perform preliminary solubility tests in DMSO/PBS and establish a linear dynamic range using serial dilutions. Include vehicle controls to account for solvent effects .
  • Batch Validation : Pre-screen multiple batches via HPLC and MS to select batches with consistent purity. For cell-based assays, confirm endotoxin levels (<1 EU/mg) .
  • Statistical Rigor : Use triplicate technical replicates and biological triplicates. Apply ANOVA or Student’s t-test to assess significance, and report p-values with confidence intervals .

Advanced: What are the best practices for synthesizing derivatives of this compound to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Functional Group Modifications : Target the piperidine nitrogen or carboxylic acid moiety for derivatization. For example, synthesize amides via EDC/HOBt coupling or alkylate the amine using reductive amination .
  • Stereochemical Control : Use chiral catalysts (e.g., Evans’ oxazolidinones) or enantioselective chromatography to isolate stereoisomers. Validate enantiomeric excess (ee) via chiral HPLC or polarimetry .
  • SAR Workflow : Prioritize derivatives based on computational docking scores (e.g., AutoDock Vina). Test in vitro activity and correlate with logP, polar surface area, and hydrogen-bonding capacity .

Advanced: How can researchers address discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?

Methodological Answer:

  • Parameter Validation : Cross-check computational models (e.g., COSMO-RS for solubility) with experimental data. Adjust force fields or solvent models to better match observed logP or pKa values .
  • Error Analysis : Quantify systematic errors (e.g., overestimated hydrophobicity) by comparing predicted vs. measured HPLC retention times. Use machine learning (e.g., random forests) to refine prediction algorithms .
  • Hybrid Approaches : Combine molecular dynamics simulations with experimental NMR relaxation studies to resolve conformational mismatches .

Advanced: What are the ethical and safety considerations when handling this compound in biomedical research?

Methodological Answer:

  • Toxicity Screening : Perform acute toxicity assays (e.g., LD50 in rodents) and genotoxicity tests (Ames assay) before in vivo studies. Adhere to OECD guidelines .
  • Ethical Compliance : For human cell lines, obtain institutional review board (IRB) approval and document informed consent procedures. Reference established ethical frameworks (e.g., Declaration of Helsinki) .
  • Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Use fume hoods and personal protective equipment (PPE) during synthesis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Butylpiperidine-2-carboxylic acid hydrochloride
Reactant of Route 2
5-Butylpiperidine-2-carboxylic acid hydrochloride

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